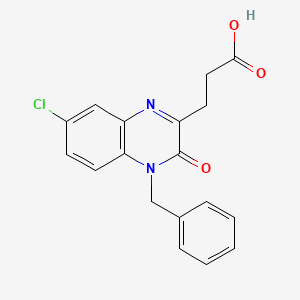
N-Methyl-1-phenylcyclopropanamine
Overview
Description
“N-Methyl-1-phenylcyclopropanamine” is a chemical compound with the molecular formula C10H13N . It is also known by its synonyms "Cyclopropanamine, N-methyl-1-phenyl-" .
Physical And Chemical Properties Analysis
“N-Methyl-1-phenylcyclopropanamine” has a predicted boiling point of 223.1±19.0 °C and a predicted density of 1.01±0.1 g/cm3 . Its acidity coefficient (pKa) is predicted to be 8.47±0.20 .Scientific Research Applications
LSD1 Inhibitors for CNS Disorders : Blass (2016) discusses the role of cyclopropanamine compounds, including N-Methyl-1-phenylcyclopropanamine, as LSD1 inhibitors. LSD1 is a demethylase enzyme influencing gene expression, with potential therapeutic applications for schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
Solid-Phase Extraction for Analyte Determination : Bykov et al. (2017) utilized N-methyl-1-phenyl-2-propanamine in developing a method for determining trace amounts in urine samples. The study focused on selective extraction techniques using molecular imprinted polymer (MIP) - based sorbents, enhancing the sensitivity of GC/MS analyses (Bykov et al., 2017).
Synthesis and Characterization of N-alkyl-arylcyclohexylamines : Wallach et al. (2016) described the syntheses and analytical characterizations of various N-alkyl-arylcyclohexylamines, including N-methyl-1-phenylcyclopropanamine. The study provided insights into the analytical profiles of these compounds (Wallach et al., 2016).
Mechanistic Studies of Heteroatom-Oxidizing Enzymes : Wimalasena et al. (2001) researched the autocatalytic radical ring opening of N-cyclopropyl-N-phenylamines under aerobic conditions. They found that these compounds undergo unique transformations at room temperature, providing valuable insights for mechanistic studies of enzymes (Wimalasena et al., 2001).
Pharmacokinetics and Metabolism : Wu et al. (2006) investigated the pharmacokinetics and metabolism of selective androgen receptor modulators, including N-methyl-1-phenylcyclopropanamine. The study provided insights into the drug's absorption, clearance, distribution, and metabolism in rats (Wu et al., 2006).
properties
IUPAC Name |
N-methyl-1-phenylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-11-10(7-8-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBPLSIDVQEIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-phenylcyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



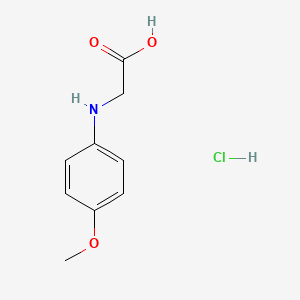
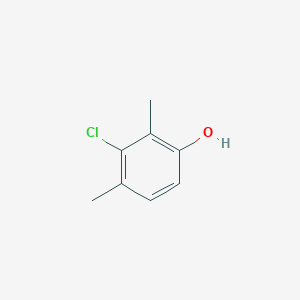


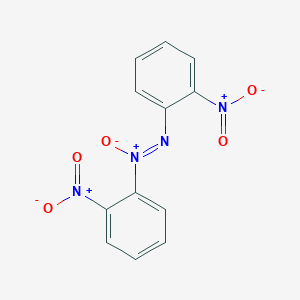



![Ethyl 2-[(1-phenylethyl)amino]acetate](/img/structure/B3272495.png)

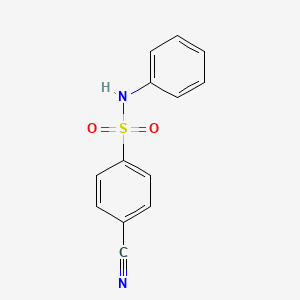

![6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3272539.png)
